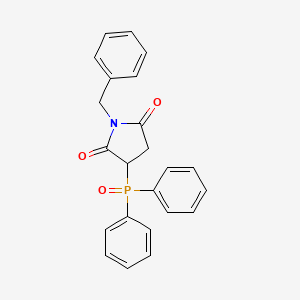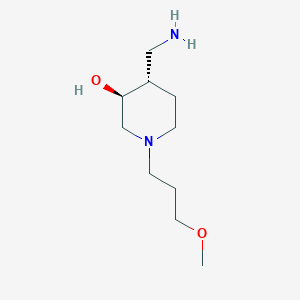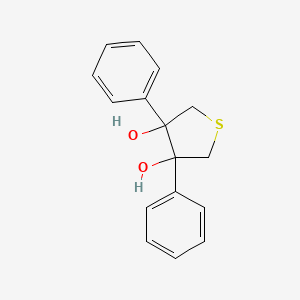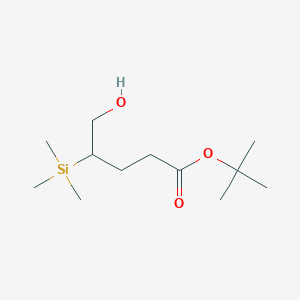
tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate: is an organic compound that features both a tert-butyl ester and a trimethylsilyl group. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate typically involves the esterification of 5-hydroxy-4-(trimethylsilyl)pentanoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trimethylsilyl chloride or bis(trimethylsilyl)acetamide are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate is used as a building block in organic synthesis
Biology: In biological research, the compound is used as a precursor for the synthesis of bioactive molecules. Its stability and reactivity make it suitable for the development of pharmaceuticals and other biologically active compounds.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Researchers investigate its role in drug development, particularly in the design of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. Its unique properties make it valuable in the manufacture of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate involves its interaction with specific molecular targets. The trimethylsilyl group can act as a protecting group, temporarily shielding reactive sites during chemical reactions. This allows for selective reactions to occur at other sites within the molecule. The tert-butyl ester group can undergo hydrolysis under acidic or basic conditions, releasing the active hydroxyl group for further reactions.
Comparaison Avec Des Composés Similaires
- tert-Butyl 5-methoxy-4-(trimethylsilyl)pyridin-3-ylcarbamate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- 5-(tert-Butyl)-4-hydroxy-m-toluic acid
Comparison: tert-Butyl 5-hydroxy-4-(trimethylsilyl)pentanoate is unique due to the presence of both a tert-butyl ester and a trimethylsilyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it more versatile in synthetic applications compared to similar compounds. The presence of the trimethylsilyl group also enhances the compound’s volatility, facilitating its analysis by techniques such as gas chromatography.
Propriétés
Numéro CAS |
918422-56-7 |
|---|---|
Formule moléculaire |
C12H26O3Si |
Poids moléculaire |
246.42 g/mol |
Nom IUPAC |
tert-butyl 5-hydroxy-4-trimethylsilylpentanoate |
InChI |
InChI=1S/C12H26O3Si/c1-12(2,3)15-11(14)8-7-10(9-13)16(4,5)6/h10,13H,7-9H2,1-6H3 |
Clé InChI |
DMNYPCQPJFZIAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC(CO)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
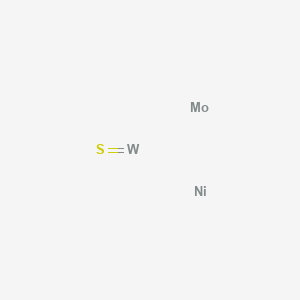
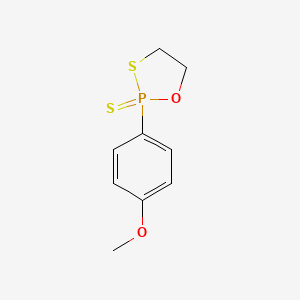

![2-[(Pyrimidin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14185256.png)
![3-[(4-Chlorophenyl)methylidene]-2-oxopentanoic acid](/img/structure/B14185258.png)

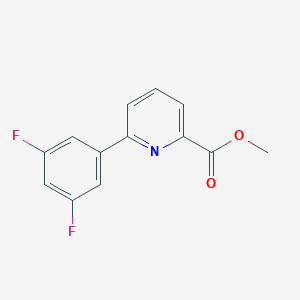
![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
